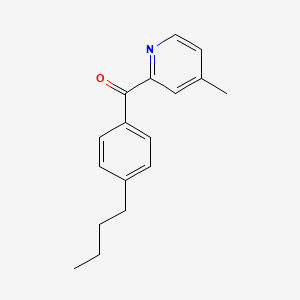

2-(4-Butylbenzoyl)-4-methylpyridine

Description

Significance of Pyridine-Based Chemical Scaffolds in Advanced Organic Synthesis and Material Science

Pyridine (B92270) and its derivatives are fundamental building blocks in a vast array of chemical applications. cymitquimica.comsigmaaldrich.com The nitrogen atom within the six-membered aromatic ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. This makes pyridine scaffolds exceptionally versatile in advanced organic synthesis, where they can act as catalysts, ligands for organometallic complexes, and reactive intermediates.

In the realm of material science, the pyridine motif is integral to the design of functional materials. Its derivatives are investigated for applications in organic light-emitting diodes (OLEDs) and as photocatalysts. The inherent polarity and potential for hydrogen bonding also allow for the construction of complex supramolecular assemblies with tailored electronic and photophysical properties.

Contextualizing Alkylbenzoyl Moieties within Active Chemical Research

The alkylbenzoyl group, characterized by an alkyl-substituted benzene (B151609) ring attached to a carbonyl group, is another cornerstone of synthetic chemistry. The alkyl chain, in this case, a butyl group, significantly influences the molecule's physicochemical properties. It imparts hydrophobicity, which can affect solubility and interactions with biological membranes or organic matrices. mdpi.com

Furthermore, the benzoyl portion of the moiety provides a rigid aromatic core and a reactive carbonyl group that can participate in a wide range of chemical transformations. In medicinal chemistry, the incorporation of alkylbenzoyl moieties is a common strategy to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com The length and branching of the alkyl chain can be fine-tuned to optimize receptor binding and metabolic stability. mdpi.com

Research Trajectory and Current Knowledge Gaps Pertaining to 2-(4-Butylbenzoyl)-4-methylpyridine Analogues

While the broader families of pyridines and benzophenones are well-studied, the specific research trajectory for this compound is less defined, with a noticeable knowledge gap in the scientific literature. Much of the available research has focused on its close isomer, 2-(4-Butylbenzoyl)-5-methylpyridine. This analogue is noted for its potential applications in materials science and as an intermediate in pharmaceutical synthesis.

The key difference between these two compounds lies in the position of the methyl group on the pyridine ring. This seemingly minor structural change can have a significant impact on the molecule's steric and electronic properties, influencing its reactivity, coordination geometry, and biological activity. The lack of comparative studies between the 4-methyl and 5-methyl isomers represents a clear gap in the current understanding of this class of compounds. Research is needed to elucidate how the methyl group's placement at the 4-position alters the molecule's behavior relative to its more studied counterpart.

Scope and Objectives of Academic Inquiry for this compound

The academic inquiry into this compound is driven by several key objectives. A primary goal is to develop and optimize synthetic routes to this specific isomer. A likely approach is the Friedel-Crafts acylation, reacting 4-methylpyridine (B42270) with 4-butylbenzoyl chloride in the presence of a Lewis acid catalyst. Investigating the regioselectivity of this reaction and maximizing the yield of the desired product would be a significant contribution.

A second objective is the thorough characterization of the compound's physicochemical properties. This includes determining its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, MS). This foundational data is essential for any future application-oriented research.

Finally, a crucial area of inquiry is the exploration of its potential applications. Drawing parallels with its 5-methyl isomer, research could be directed towards its use as a ligand in catalysis, a building block for novel organic materials with specific photophysical properties, or as an intermediate in the synthesis of more complex, biologically active molecules. The unique steric hindrance and electronic environment imparted by the 4-methyl group could lead to novel and advantageous properties compared to other isomers.

Chemical Data of Mentioned Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₇H₁₉NO | 253.34 |

| 2-(4-Butylbenzoyl)-5-methylpyridine | C₁₇H₁₉NO | 253.34 |

| 4-Methylpyridine | C₆H₇N | 93.13 |

| 4-Butylbenzoyl chloride | C₁₁H₁₃ClO | 196.67 |

| Pyridine | C₅H₅N | 79.10 |

Structure

3D Structure

Properties

IUPAC Name |

(4-butylphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITCCYHQESETAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 4 Butylbenzoyl 4 Methylpyridine

Target-Oriented Synthesis of the 2-(4-Butylbenzoyl)-4-methylpyridine Core

The formation of the central 2-acylpyridine structure can be approached through several modern synthetic strategies. These methods focus on the creation of the critical carbon-carbon bond between the pyridine (B92270) ring and the carbonyl group.

Cross-Coupling Reactions for Pyridine-Ketone Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon bonds. youtube.com Reactions like the Suzuki-Miyaura and Negishi couplings provide powerful tools for connecting aryl or heteroaryl fragments. researchgate.netwikipedia.orglibretexts.org

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three primary steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (R-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation: A second organometallic reagent (R'-M) exchanges its organic group with the halide on the palladium complex.

Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected as the final product (R-R'), regenerating the palladium(0) catalyst, which re-enters the cycle. youtube.com

For the synthesis of this compound, a Negishi coupling approach is particularly suitable. This would involve the reaction of an organozinc derivative of 4-methylpyridine (B42270) with the acylating agent, 4-butylbenzoyl chloride. The 2-pyridylzinc halide can be generated in situ from 2-halo-4-methylpyridine. orgsyn.org The Negishi coupling is noted for its high functional group tolerance and the ability to couple sp2 carbon atoms effectively. wikipedia.org

A plausible reaction scheme is outlined below:

Scheme 1: Proposed Negishi Coupling for this compound

| Reaction Component | Example | Role |

| Pyridine Substrate | 2-Chloro-4-methylpyridine | Electrophile precursor for organozinc reagent |

| Organometallic Reagent | 2-(4-methylpyridyl)zinc chloride | Nucleophilic coupling partner |

| Acylating Agent | 4-Butylbenzoyl chloride | Electrophilic coupling partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the cross-coupling cycle |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

Similarly, a Suzuki coupling could be employed, using a boronic acid or ester derivative of 4-methylpyridine. However, Suzuki reactions with electron-deficient 2-heterocyclic boronates can sometimes be challenging and may require specific conditions, such as the use of a copper(I) co-catalyst, to achieve high yields. libretexts.orgorganic-chemistry.org

Friedel-Crafts Acylation Strategies with Methylpyridine Derivatives

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comlibretexts.orglibretexts.org The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. khanacademy.org

However, applying this strategy directly to pyridine and its derivatives, including 4-methylpyridine, is generally unsuccessful for two primary reasons:

Ring Deactivation: The pyridine ring is an electron-deficient system due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution.

Catalyst Complexation: The nitrogen atom in the pyridine ring acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This forms a stable complex, which further deactivates the ring and prevents the catalyst from activating the acylating agent. libretexts.org

This complexation effectively shuts down the intended reaction pathway. Therefore, traditional Friedel-Crafts acylation is not a viable method for the direct synthesis of this compound from 4-methylpyridine. While some modified Friedel-Crafts reactions exist for specific activated heterocycles, they are not generally applicable to simple pyridines. scientificlabs.co.uk

Directed ortho-Metalation and Subsequent Functionalization of Pyridine Rings

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings. This method circumvents the issues associated with classical electrophilic substitution on pyridines. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) using a strong base.

In the case of pyridine, the ring nitrogen itself can act as a directing group, facilitating deprotonation at the C2 position. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or TMP-bases (2,2,6,6-tetramethylpiperidyl) is crucial to avoid competitive nucleophilic addition to the pyridine ring. researchgate.net

The synthesis of this compound via DoM would proceed as follows:

Metalation: 4-Methylpyridine is treated with a strong lithium amide base at low temperature (e.g., -78 °C) in an ethereal solvent like THF. The base selectively removes the proton from the C2 position, which is activated by the ring nitrogen, to form a 2-lithiated pyridine intermediate.

Functionalization: The nucleophilic 2-lithiated species is then quenched with an electrophile, in this case, the acylating agent 4-butylbenzoyl chloride. This step forms the desired ketone product.

Scheme 2: Directed ortho-Metalation for this compound

This approach offers high regioselectivity and is a highly plausible and effective route for synthesizing the target compound.

Preparation and Derivatization of Key Precursors

Synthetic Routes to 4-Methylpyridine and its Functionalized Analogues

4-Methylpyridine, also known as γ-picoline, is a fundamental building block. It can be obtained through two primary methods:

Isolation from Coal Tar: It is a natural component of coal tar and can be isolated through fractional distillation. wikipedia.org

Industrial Synthesis: The large-scale industrial production involves the gas-phase reaction of acetaldehyde (B116499) with ammonia (B1221849) over a solid acid catalyst, typically an oxide blend. This process also yields the 2-methylpyridine (B31789) isomer as a co-product. wikipedia.orgsemanticscholar.org

| Property | Value |

| IUPAC Name | 4-Methylpyridine |

| Other Names | γ-Picoline, 4-Picoline |

| CAS Number | 108-89-4 |

| Molar Mass | 93.13 g·mol⁻¹ |

| Boiling Point | 145 °C |

| pKa (conjugate acid) | 5.98 |

Functionalized analogues of 4-methylpyridine are important intermediates for various applications, including pharmaceuticals. For example, 2-amino-4-methylpyridine (B118599) can be synthesized from 2-(4-methylfuran) ethyl formate (B1220265) through a multi-step process involving ring expansion, chlorination, and dechlorination. google.com Another key derivative, 3-amino-4-methylpyridine, can be prepared from 4-methylpyridine-3-boronic acid. google.com

Synthesis of 4-Butylbenzoyl Chloride and Related Acylating Agents

The acylating agent, 4-butylbenzoyl chloride, is typically prepared from its corresponding carboxylic acid, 4-butylbenzoic acid.

The synthesis of 4-butylbenzoic acid can be achieved via Friedel-Crafts chemistry. A common approach involves the acylation of benzene (B151609) with butyryl chloride and an AlCl₃ catalyst to form butyrophenone. pearson.com The ketone is then reduced to an alkyl chain (e.g., via Wolff-Kishner or Clemmensen reduction) to yield butylbenzene. Finally, the butyl group's benzylic position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. Alternatively, direct Friedel-Crafts alkylation of benzene with a butyl halide can yield butylbenzene, which is then oxidized. ontosight.ai

Once 4-butylbenzoic acid is obtained, it can be readily converted to the more reactive acyl chloride. This is a standard transformation accomplished by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

| Compound | CAS Number | Molecular Formula | Key Synthesis Step |

| 4-Butylbenzoic Acid | 20651-71-2 | C₁₁H₁₄O₂ | Oxidation of butylbenzene |

| 4-Butylbenzoyl Chloride | 28788-62-7 | C₁₁H₁₃ClO | Chlorination of 4-butylbenzoic acid |

Application of Organometallic Reagents in Precursor Functionalization

The functionalization of pyridine precursors is a critical step in the synthesis of this compound. Organometallic reagents are instrumental in this process, enabling the introduction of various functional groups onto the pyridine ring with high selectivity. rsc.orgresearchgate.net

The inherent electronic properties of the pyridine ring, with its electron-deficient character, make it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. jscimedcentral.com Organolithium and Grignard reagents are commonly employed for this purpose. google.com For instance, the reaction of pyridine with organolithium compounds can lead to the formation of lithiated intermediates, which can then be reacted with a suitable electrophile to introduce a desired substituent. msu.edu

A notable strategy involves the use of n-butylsodium to selectively deprotonate pyridine at the C4 position, a contrast to organolithium reagents that typically result in nucleophilic addition at the C2 position. nih.gov This method allows for the creation of a 4-sodiopyridine intermediate, which can then undergo reactions such as alkylation or, after transmetalation to an organozinc species, Negishi cross-coupling. nih.govnih.gov This approach provides a direct route to 4-substituted pyridines. nih.govnih.gov

Furthermore, the choice of the organometallic reagent and reaction conditions can influence the regioselectivity of the functionalization. For example, ether-free alkylmagnesium halides and alkyllithium compounds react with pyridine to yield 2-alkylpyridines, while the presence of free metals can also lead to the formation of 4-alkylpyridines. rsc.org The directed ortho-metalation strategy is another powerful technique where a directing group on the pyridine ring guides the metalation to a specific adjacent position, allowing for precise functionalization. msu.edu

The table below summarizes the application of various organometallic reagents in the functionalization of pyridine precursors.

| Organometallic Reagent | Precursor | Key Transformation | Selectivity | Reference |

|---|---|---|---|---|

| n-Butylsodium | Pyridine | Deprotonation/Sodiation | C4-Position | nih.govnih.gov |

| Organolithium Compounds | Pyridine | Nucleophilic Addition/Metalation | Primarily C2-Position | msu.edu |

| Alkylmagnesium Halides (Grignard Reagents) | Pyridine | Alkylation | C2 and C4-Positions | rsc.org |

| Organozinc Reagents (via transmetalation) | 4-Sodiopyridine | Negishi Cross-Coupling | C4-Position | nih.govnih.gov |

Catalytic Systems and Reaction Optimization

Transition Metal Catalysis in Cross-Coupling Methods

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. nih.govrsc.org In the context of synthesizing this compound, these methods are crucial for coupling a functionalized pyridine precursor with a suitable benzoyl partner.

The Suzuki-Miyaura cross-coupling is a widely used method for this purpose. nih.gov This reaction typically involves the use of a palladium catalyst, such as Pd(dppf)Cl₂, to couple a pyridine-containing boronic acid or ester with an aryl halide. nih.gov The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky phosphine (B1218219) ligands can be optimal for certain transformations. nih.gov

The Negishi cross-coupling is another valuable technique that employs organozinc reagents. organic-chemistry.org This method is known for its high functional group tolerance and often proceeds under mild conditions. organic-chemistry.org Palladium catalysts, often in combination with specific ligands like X-Phos, are effective in promoting the coupling of heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.org

The choice of the transition metal catalyst is not limited to palladium. Other metals like rhodium, iridium, ruthenium, cobalt, and copper have also been utilized in various cross-coupling reactions involving pyridine derivatives. researchgate.net These alternative catalysts can offer different reactivity profiles and may be advantageous for specific substrate combinations.

The following table presents a selection of transition metal catalysts and their applications in cross-coupling reactions relevant to the synthesis of pyridine derivatives.

| Catalyst System | Coupling Reaction | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Suzuki-Miyaura | Pyridine Boronic Acids/Esters and Aryl Halides | Tolerates water and oxygen to some extent. | nih.gov |

| Pd₂(dba)₃ / X-Phos | Negishi | Heterocyclic Organozinc Reagents and Aryl Chlorides | Mild reaction conditions, high yields. | organic-chemistry.org |

| Rh, Ir, Ru, Co, Cu Complexes | Various Cross-Couplings | N-Aryl-2-aminopyridines and various coupling partners | Enables diverse functionalizations and cyclizations. | researchgate.net |

Phase Transfer Catalysis in Acylation Reactions

Acylation reactions, particularly the Friedel-Crafts acylation, are fundamental for introducing the benzoyl group onto the pyridine ring. organic-chemistry.org However, the direct Friedel-Crafts acylation of pyridines can be challenging due to the deactivation of the ring by the nitrogen atom and the Lewis acid catalyst. youtube.com Phase transfer catalysis (PTC) offers a valuable strategy to overcome these limitations. slideshare.net

PTC involves the use of a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transfer a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. slideshare.netnih.gov This technique can be particularly useful in acylation reactions by facilitating the interaction between the acylating agent and the pyridine substrate under milder conditions. The catalyst forms an ion pair with the reactive species, enabling its transport across the phase boundary. slideshare.net

The efficiency of PTC is influenced by several factors, including the nature of the catalyst, the solvent system, and the reaction temperature. nih.gov Ionic liquids, particularly pyridinium-based ones, have also been explored as effective media for Friedel-Crafts acylation reactions, sometimes in conjunction with a metal catalyst. researchgate.net

Optimization of Reaction Parameters (e.g., Temperature, Solvent, Stoichiometry)

The optimization of reaction parameters is a critical aspect of developing a robust and efficient synthesis. Factors such as temperature, solvent, and the stoichiometry of reactants and catalysts can have a profound impact on reaction outcomes, including yield, selectivity, and reaction time. researchgate.netresearchgate.netresearchgate.net

Temperature: The reaction temperature can significantly influence the rate of reaction. While higher temperatures often lead to faster reactions, they can also promote side reactions and decomposition of sensitive reagents or products. researchgate.net Therefore, finding the optimal temperature is crucial for maximizing the yield of the desired product. For instance, in some syntheses, reflux conditions are found to be effective, while in others, lower temperatures are necessary to maintain selectivity. researchgate.netresearchgate.net

Stoichiometry: The molar ratio of reactants, catalysts, and any additives must be carefully controlled to achieve optimal results. For example, in Friedel-Crafts acylations, the amount of Lewis acid catalyst can be critical. While stoichiometric amounts are often required, recent methods have focused on developing catalytic versions to improve efficiency and reduce waste. nih.govnih.gov

The following table provides a general overview of how these parameters can be optimized in a typical chemical synthesis.

| Parameter | Considerations for Optimization | Potential Impact | Reference |

|---|---|---|---|

| Temperature | Balancing reaction rate with stability of reactants and products. | Affects reaction time, yield, and selectivity. | researchgate.netresearchgate.net |

| Solvent | Solubility of reagents, stability of intermediates, and reaction pathway. | Influences reaction rate, yield, and can enable or prevent certain reactions. | researchgate.netresearchgate.net |

| Stoichiometry | Molar ratios of reactants, catalyst, and additives. | Crucial for maximizing conversion and minimizing waste. | nih.govnih.gov |

Advanced Synthetic Techniques

In addition to traditional solution-phase chemistry, advanced synthetic techniques are being explored to improve the efficiency and sustainability of chemical synthesis.

Mechanochemical Approaches for C-C Bond Formation

Mechanochemistry, which involves inducing chemical reactions through mechanical force such as grinding or milling, has emerged as a powerful and environmentally friendly synthetic tool. nih.gov This solvent-free approach offers several advantages, including reduced waste, faster reaction times, and access to different reactivity compared to solution-based methods. researchgate.netacs.org

The formation of carbon-carbon bonds, a key step in the synthesis of this compound, can be achieved using mechanochemical methods. nih.gov For instance, mechanochemically activated magnesium has been shown to mediate the direct C-4-H alkylation of pyridines with alkyl halides. organic-chemistry.org This highlights the potential of mechanochemistry to achieve regioselective functionalization of pyridine rings.

Mechanochemical techniques can be applied to various reaction types, including multicomponent reactions, which allow for the formation of several bonds in a single operation, further enhancing synthetic efficiency. nih.gov While the application of mechanochemistry to the specific synthesis of this compound is an area for further exploration, the principles of mechanochemical C-C bond formation in nitrogen-containing heterocycles are well-established and offer a promising avenue for future synthetic strategies. ojp.gov

The table below outlines the key features of mechanochemical synthesis.

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Solvent-Free | Reactions are conducted by grinding or milling solid reactants. | Reduces solvent waste, environmentally friendly. | researchgate.netacs.org |

| Energy Input | Mechanical force is used to activate the reaction. | Can lead to faster reaction times and different reactivity. | nih.gov |

| High Concentration | Reactants are in close contact without dilution. | Can accelerate reaction rates. | nih.gov |

Vapor Phase Synthesis Considerations

A plausible, though hypothetical, vapor-phase approach could involve the catalytic acylation of 4-methylpyridine with a derivative of 4-butylbenzoic acid, such as the acid chloride or anhydride. Alternatively, a reaction could be envisioned between 4-methylpyridine, 4-butylbenzaldehyde, and an oxidizing agent over a mixed-metal oxide catalyst.

Key considerations for developing a successful vapor-phase synthesis include:

Catalyst Selection: The choice of a solid catalyst is paramount. Heterogeneous catalysts are essential for facilitating reactions at the high temperatures required for vapor-phase processes and for enabling easier product separation. mdpi.com For the synthesis of pyridine derivatives, catalysts with tailored acidic and basic sites are often required. For instance, the vapor-phase synthesis of 2- and 4-methylpyridine from acetaldehyde and ammonia has been successfully carried out over potassium salts of 12-tungstophosphoric acid, which possess tunable acidity. niscpr.res.in A bifunctional catalyst would likely be necessary, with sites to activate the pyridine ring and others to facilitate the acylation step while minimizing side reactions like dealkylation or isomerization.

Reaction Conditions: High temperatures, typically in the range of 350–450°C, are characteristic of vapor-phase pyridine syntheses. niscpr.res.in The optimization of temperature, contact time, and the molar ratio of reactants would be critical. For example, in the synthesis of methylpyridines, increasing the ammonia to acetaldehyde mole ratio to an optimal point increases the yield, after which catalyst deactivation can occur. niscpr.res.in

Precursor Volatility and Stability: All reactants must be sufficiently volatile and stable at the required high temperatures. 4-methylpyridine is volatile, but the 4-butylbenzoyl precursor (e.g., 4-butylbenzoyl chloride) would need to be stable against decomposition.

Regioselectivity: Directing the acylation to the C2 position of the 4-methylpyridine ring is a major challenge in a high-energy vapor-phase environment. The inherent reactivity of the pyridine ring often leads to a mixture of isomers in electrophilic-type substitutions. While solution-phase synthesis offers greater control, achieving high regioselectivity in the gas phase would depend heavily on the catalyst's ability to orient the reactants appropriately.

The table below summarizes catalyst systems and conditions used in related vapor-phase syntheses of pyridine derivatives, which could inform the development of a process for this compound.

| Product(s) | Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 2- & 4-Methylpyridine | Acetaldehyde, Ammonia | K₂.₅H₀.₅PW₁₂O₄₀ | 350-450 | 38.0–64.5 | niscpr.res.in |

| 2- & 4-Methylpyridine | Acetylene, Ammonia | CdO-Cr₂O₃ on Kaolin | 340-420 | up to 70.2 | semanticscholar.org |

| 2- & 3-Methylpyridine | Pyridine, Methanol | Ni-Co Ferrite | Not specified | 17-50 (conversion) | mdpi.com |

Purification and Isolation Protocols for Substituted Pyridine Derivatives

The purification of the final product, this compound, and related substituted pyridine derivatives is crucial to remove unreacted starting materials, catalysts, and byproducts. A variety of standard and advanced laboratory techniques can be employed, tailored to the specific impurities present.

Common impurities in pyridine syntheses can include water, homologous alkylpyridines (picolines, lutidines), and non-basic compounds. researchgate.net The purification strategy often involves a multi-step approach.

Distillation: Fractional distillation is a fundamental technique for separating pyridine derivatives from impurities with different boiling points. For compounds with high boiling points or those sensitive to high temperatures, vacuum distillation is preferred.

Acid-Base Extraction: Since pyridine and its derivatives are basic, they can be separated from non-basic impurities by extraction. The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., HCl or H₂SO₄). google.com The pyridinium (B92312) salt dissolves in the aqueous layer, which is then separated, made alkaline with a strong base (e.g., NaOH), and the purified free base is recovered by extraction with an organic solvent.

Crystallization and Complex Formation: Purification can be achieved by converting the pyridine derivative into a crystalline salt, which can be easily filtered and recrystallized. Common methods include precipitation as an oxalate (B1200264) or as a complex with metal salts like zinc chloride (ZnCl₂) or mercuric chloride (HgCl₂). researchgate.net The purified base is then regenerated by treatment with a strong alkali.

Chromatography: For high-purity requirements, various chromatographic techniques are highly effective.

Column Chromatography: Silica gel or alumina (B75360) column chromatography is widely used for the separation of organic compounds. A suitable solvent system (eluent), often a mixture like hexane/ethyl acetate, is chosen to achieve separation based on polarity. chemicalbook.com

Ion-Exchange Chromatography: This method is particularly useful for separating basic pyridine derivatives. Cation-exchange columns can effectively remove excess reagents and separate compounds based on their basicity. nih.gov

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for the analytical assessment of purity and for preparative-scale purification to obtain highly pure samples.

The following table summarizes common purification techniques applicable to substituted pyridine derivatives.

| Technique | Principle | Target Impurities | Notes | Reference |

| Fractional Distillation | Separation by boiling point | Volatile impurities, other pyridine homologs | Vacuum can be used for high-boiling compounds. | researchgate.net |

| Acid-Base Extraction | Separation based on basicity | Non-basic organic impurities | The product is temporarily converted to a water-soluble salt. | google.com |

| Crystallization of Salts | Formation of pure crystalline solids | Isomers, closely related compounds | Oxalates and ZnCl₂ or HgCl₂ complexes are common. | researchgate.net |

| Column Chromatography | Adsorption/partition on a solid phase | A wide range of organic byproducts | Eluent polarity is key to effective separation. | chemicalbook.com |

| Ion-Exchange Chromatography | Separation by ionic charge | Ionic reagents, separation by pKa | Effective for large-scale preparations of aminopyridines. | nih.gov |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 4 Butylbenzoyl 4 Methylpyridine

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. rsc.org For 2-(4-Butylbenzoyl)-4-methylpyridine, with a molecular formula of C₁₇H₁₉NO, HRMS would be used to confirm this composition. The theoretical exact mass can be calculated and compared to the experimental value obtained from the HRMS analysis.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 254.1539 |

Note: The calculated exact mass is for the protonated molecule [M+H]⁺.

This technique would provide strong evidence for the identity of the compound by confirming its elemental formula with a high degree of accuracy. rsc.org

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides critical information regarding the molecular weight and structural fragments of a molecule. In the analysis of this compound (molar mass: 253.34 g/mol ), electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak (M⁺) and a series of characteristic fragment ions. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

The structure contains a benzoyl group, a butyl chain, and a methyl-substituted pyridine (B92270) ring, leading to predictable cleavage pathways. The most common fragmentations in aromatic ketones involve cleavage at the carbonyl group (α-cleavage) and within the alkyl substituent.

Key expected fragmentation pathways include:

McLafferty Rearrangement: A characteristic fragmentation for ketones with a γ-hydrogen on an alkyl chain, leading to the loss of an alkene (propene, C₃H₆) and the formation of a radical cation.

α-Cleavage: Fission of the bonds adjacent to the carbonyl group, resulting in the formation of stable acylium ions or other charged fragments.

Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the butyl group is also possible, though typically less favored than cleavage at the carbonyl.

Based on these principles, a predicted fragmentation pattern for this compound is detailed in the table below. The observation of these fragments in a mass spectrum would serve to confirm the compound's structure.

| Predicted Fragment Ion | Structure of Ion | m/z (mass/charge ratio) | Proposed Fragmentation Pathway |

| [C₁₇H₁₉NO]⁺ | Molecular Ion | 253 | Ionization of the parent molecule. |

| [C₁₆H₁₆NO]⁺ | 238 | Loss of a methyl radical (•CH₃) from the butyl group. | |

| [C₁₃H₁₀NO]⁺ | 196 | Loss of a butyl radical (•C₄H₉). | |

| [C₁₁H₁₅]⁺ | 4-butylbenzoyl cation | 163 | Cleavage of the bond between the carbonyl carbon and the pyridine ring. |

| [C₇H₇O]⁺ | Benzoyl cation | 105 | Cleavage of the C-C bond between the carbonyl and the butyl-substituted phenyl ring. |

| [C₆H₇N]⁺ | 4-methylpyridine (B42270) cation | 93 | Cleavage of the bond between the carbonyl carbon and the pyridine ring. |

| [C₄H₉]⁺ | Butyl cation | 57 | Cleavage of the bond between the phenyl ring and the butyl group. |

This table represents a predicted fragmentation pattern. Actual results may vary based on instrumental conditions.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the ketone, the aromatic rings, and the alkyl chain.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| Carbonyl (C=O) | Stretch | 1660-1680 | Confirms the presence of the ketone group. The conjugation to two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| Aromatic C-H | Stretch | 3000-3100 | Indicates the presence of hydrogens on the phenyl and pyridine rings. |

| Aliphatic C-H | Stretch | 2850-2960 | Corresponds to the C-H bonds of the butyl and methyl groups. |

| Aromatic C=C / C=N | Ring Stretch | 1450-1600 | Multiple bands are expected, characteristic of the phenyl and pyridine ring systems. |

| C-H Bending | Bend (out-of-plane) | 700-900 | The specific pattern can help infer the substitution pattern on the aromatic rings. |

This table is based on established correlation tables for IR spectroscopy. Specific peak positions can be influenced by the molecular environment.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the conjugated systems of the benzoyl and methylpyridine moieties. The spectrum is expected to exhibit absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. These are expected to occur at shorter wavelengths (e.g., ~200-280 nm).

n → π Transitions:* This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This transition is characteristic of ketones and is expected at longer wavelengths, often appearing as a shoulder on the more intense π → π* bands.

| Transition Type | Associated Chromophore | Expected λmax (nm) |

| π → π | Phenyl and Pyridine Rings | ~260 |

| n → π | Carbonyl Group (C=O) | ~330-340 |

The exact absorption maxima (λmax) and molar absorptivity (ε) are solvent-dependent. Data for the similar compound (4-methylphenyl)phenyl-methanone shows a λmax around 262 nm. nist.gov

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Aromatic ketones like this compound have the potential to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band (e.g., its λmax from UV-Vis), the molecule may relax by emitting a photon at a longer wavelength (a Stokes shift).

The emission properties, including the quantum yield and lifetime, would be highly dependent on the solvent polarity and the rigidity of the molecular structure. While specific experimental data is not available, it is anticipated that the fluorescence would originate from the lowest excited singlet state associated with the benzoylpyridine chromophore. The emission spectrum would provide insights into the nature of the excited state and its interactions with the environment.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, allowing for the unambiguous determination of:

Bond Lengths and Angles: Providing confirmation of the covalent structure.

Intermolecular Interactions: Elucidating how molecules pack in the solid state through forces like van der Waals interactions or π-π stacking.

While no crystal structure for this compound has been published in the crystallographic databases, analysis of related structures, such as derivatives of methylpyridine, indicates that such compounds typically crystallize in common space groups like P2₁/c or P2₁. researchgate.net An X-ray diffraction study would provide a complete and unambiguous structural elucidation in the solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

A comprehensive search of crystallographic databases and scientific literature was conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation aimed to elucidate its precise three-dimensional molecular structure in the solid state, define its crystal packing arrangement, and quantify key geometric parameters such as bond lengths, bond angles, and torsion angles.

Despite a thorough search, no publicly available single-crystal X-ray diffraction data for this compound could be located. Information from resources such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), as well as a broad survey of relevant chemical literature, did not yield a crystallographic information file (CIF) or any published structural report for this specific compound.

Consequently, a detailed analysis of its solid-state molecular geometry and crystal packing, including data tables of crystallographic parameters, bond lengths, and angles, cannot be provided at this time. The elucidation of these structural features awaits the successful growth of single crystals of this compound suitable for X-ray diffraction analysis and the subsequent publication of the results.

Reactivity Profiles and Mechanistic Investigations of 2 4 Butylbenzoyl 4 Methylpyridine and Its Analogues

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 2-(4-butylbenzoyl)-4-methylpyridine is a key center for chemical reactions, exhibiting characteristic Lewis basicity and participating in coordination with metal ions and N-oxidation reactions.

Protonation studies are fundamental to understanding the reactivity of pyridine derivatives. The pKa of the conjugate acid of a pyridine derivative provides a quantitative measure of its basicity. For instance, the pKa of the conjugate acid of 4-methylpyridine (B42270) is approximately 6.0, while that of pyridine is 5.2. The precise pKa value for this compound would require experimental determination but is anticipated to be lower than that of 4-methylpyridine due to the electron-withdrawing nature of the benzoyl substituent.

The lone pair of electrons on the pyridine nitrogen atom allows this compound to act as a ligand in coordination chemistry, forming complexes with various metal centers. nih.gov The formation of these metal complexes can significantly alter the chemical and physical properties of the organic ligand and the metal ion.

The coordination can occur through the nitrogen atom, and potentially through the oxygen atom of the benzoyl group, allowing for chelation. The formation of stable 5- or 6-membered chelate rings is a driving force in the formation of such complexes. nih.gov The nature of the metal ion, its oxidation state, and the ligand field geometry play crucial roles in the stability and structure of the resulting coordination compounds. For example, metal ions that are strong Lewis acids can effectively coordinate with the pyridine nitrogen. nih.gov The resulting complexes have potential applications in catalysis, materials science, and as models for biological systems.

Research on related pyridine derivatives has shown the formation of diverse metal-organic frameworks (MOFs). rsc.org For instance, 2-(4-pyridyl)-terephthalic acid has been used to synthesize MOFs with zinc and cadmium, demonstrating the versatility of pyridyl-containing ligands in constructing complex architectures with interesting properties like luminescence. rsc.org

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. tamu.edu The N-oxidation of alkylpyridines is an important industrial reaction, often catalyzed by species like phosphotungstic acid. tamu.edu

The formation of the N-oxide has a profound impact on the reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, which activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. nih.gov Conversely, the N-oxide group can also be a target for rearrangement reactions. For example, 2-methylpyridine (B31789) N-oxides can undergo the Boekelheide reaction when treated with trifluoroacetic anhydride (B1165640), leading to the formation of 2-(hydroxymethyl)pyridines. nih.govwikipedia.org This reaction proceeds through a [3.3]-sigmatropic rearrangement. wikipedia.org

The N-oxidation of this compound would yield this compound N-oxide. This N-oxide would be expected to exhibit enhanced reactivity towards electrophiles at the positions ortho and para to the N-oxide group.

Reactions at the Methyl Group at Position 4 of the Pyridine Ring

The methyl group at the 4-position of the pyridine ring is not inert and can participate in a variety of chemical transformations due to the acidity of its protons.

The protons of the methyl group at the 4-position of the pyridine ring are acidic. This acidity arises from the ability of the electron-withdrawing pyridine ring to stabilize the negative charge of the resulting carbanion (anion) through resonance. vaia.com The negative charge can be delocalized onto the nitrogen atom of the pyridine ring, which significantly increases the stability of the anion. vaia.com

The pKa of the α-protons of 4-methylpyridine is significantly lower than that of a typical alkane, making deprotonation feasible with a strong base. The presence of the electron-withdrawing 2-(4-butylbenzoyl) group is expected to further increase the acidity of these protons. Strong bases such as lithium diisopropylamide (LDA) are commonly used to generate the corresponding anion in high yield. mdpi.comlibretexts.org

The acidity of α-protons is a general feature of carbonyl compounds as well, where the enolate formed upon deprotonation is stabilized by resonance with the carbonyl group. libretexts.org In the case of this compound, the acidity of the methyl group protons is primarily influenced by the pyridine ring.

Table 1: Approximate pKa Values of α-Hydrogens in Various Compounds libretexts.orglibretexts.org This table provides context for the acidity of protons adjacent to activating groups. The pKa for this compound is not explicitly available but can be inferred to be in the acidic range for activated methyl groups.

| Compound Type | Example | Approximate pKa |

| Alkane | Ethane | ~50 |

| Ketone | Acetone | ~19-21 |

| Aldehyde | Acetaldehyde (B116499) | ~16-18 |

| β-Diketone | 2,4-Pentanedione | ~9 |

| 4-Methylpyridine | 4-Methylpyridine | ~30-34 (estimated) |

Note: The pKa values can vary depending on the solvent and experimental conditions.

The anion generated from the deprotonation of the methyl group is a potent nucleophile and can participate in various condensation reactions. vaia.com These reactions are fundamental in C-C bond formation. A classic example is the reaction of the 4-methylpyridine anion with aldehydes, such as benzaldehyde, to form an alcohol adduct, which can then dehydrate to yield a stilbene-like product. vaia.com

In the case of this compound, the generated anion could react with a variety of electrophiles. For instance, it could undergo condensation with another molecule of an aldehyde or ketone, or participate in Michael additions. The presence of the benzoyl group within the same molecule does not typically lead to intramolecular reactions under standard condensation conditions.

Studies on 4-methylpyridine have shown that its anion can act as a carbon nucleophile in SNAr reactions with activated aryl halides, leading to the formation of triarylmethane structures. mdpi.com This highlights the synthetic utility of the anion derived from the methyl group of 4-substituted pyridines.

Halogenation and Further Derivatization of the Methyl Group

The methyl group at the 4-position of the pyridine ring is a key site for functionalization. Its reactivity is enhanced by its benzylic-like position, adjacent to the electron-withdrawing pyridine ring. This activation facilitates a variety of transformations, including halogenation and deprotonation-alkylation reactions.

Halogenation: Free radical bromination is a common method for functionalizing such methyl groups. sci-hub.se This reaction typically employs N-bromosuccinimide (NBS) as the bromine source, often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. sci-hub.segoogle.com The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic-type radical. This radical then reacts with another molecule of NBS or Br2 to form the bromomethyl derivative and propagate the chain. youtube.com The choice of solvent can significantly influence the selectivity of the reaction, with less reactive solvents sometimes favoring mono-bromination over the formation of di- and tri-brominated products. sci-hub.se For instance, the bromination of 1,4-dihydropyridine (B1200194) derivatives, which also contain methyl groups on the heterocyclic ring, has been achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov

Deprotonation and Derivatization: The methyl group's protons are acidic enough to be removed by strong bases, such as organolithium reagents (e.g., n-butyllithium or t-butyllithium) or lithium amides like lithium diisopropylamide (LDA). researchgate.netclockss.org This deprotonation generates a nucleophilic carbanion. This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups. For example, reaction with alkyl halides would lead to chain extension, while reaction with carbonyl compounds would yield alcohol derivatives. Selective lithiation is a powerful tool for creating molecular diversity in pyridine-based structures. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl4) | 2-(4-Butylbenzoyl)-4-(bromomethyl)pyridine | sci-hub.se |

| Lithiation/Alkylation | 1. n-BuLi or LDA, Anhydrous THF, Low Temperature (-78 °C) 2. Electrophile (e.g., CH3I) | 4-Ethyl-2-(4-butylbenzoyl)pyridine | researchgate.netclockss.org |

Reactions of the Benzoyl Moiety

The benzoyl group contains two primary sites of reactivity: the electrophilic ketone carbonyl carbon and the aliphatic butyl side chain.

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a classic electrophilic center. The polarization of the carbon-oxygen double bond makes the carbon atom susceptible to attack by nucleophiles.

Reduction: The ketone can be reduced to a secondary alcohol, phenyl-(4-methylpyridin-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent protonation, typically from the solvent or an acidic workup, yields the alcohol. youtube.com Alternatively, catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., platinum) can also achieve this reduction. youtube.com Complete deoxygenation of the carbonyl to a methylene (B1212753) group (CH₂) can be accomplished under more forcing conditions, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc-mercury amalgam and strong acid) reductions. youtube.com

Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition reactions. For instance, Grignard reagents (R-MgX) can add to the carbonyl carbon to form tertiary alcohols after an acidic workup. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for creating new carbon-carbon bonds. wikipedia.org The synthesis of 2-benzoylpyridine (B47108) itself can be achieved via a Grignard reaction between a phenylmagnesium halide and 2-cyanopyridine. google.com The reaction is sensitive to anhydrous conditions, as the highly basic Grignard reagent will react with any available protons, such as from water. wikipedia.orglibretexts.org

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄, followed by H₂O or H₃O⁺ workup | (4-Butylphenyl)(4-methylpyridin-2-yl)methanol | youtube.com |

| Grignard Addition | 1. R-MgX (e.g., CH₃MgBr) in anhydrous ether 2. H₃O⁺ workup | 1-(4-Butylphenyl)-1-(4-methylpyridin-2-yl)ethanol | wikipedia.orgmasterorganicchemistry.com |

| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH, high-boiling solvent (e.g., diethylene glycol), heat | 2-(4-Butylbenzyl)-4-methylpyridine | youtube.com |

Functionalization of the Butyl Side Chain

The n-butyl group is a saturated alkyl chain and is generally less reactive than the aromatic and carbonyl portions of the molecule. However, it can undergo functionalization, typically through free-radical pathways. Photochemical reactions, for instance, can induce reactions on alkyl side chains. rsc.org Halogenation at the benzylic position of the butyl group (the carbon adjacent to the phenyl ring) can occur under radical conditions, similar to those used for the methyl group on the pyridine ring, although selectivity can be an issue.

Investigations into Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the reactions involving this compound and its analogues is crucial for optimizing reaction conditions and predicting product outcomes.

Determination of Rate-Determining Steps

For instance, in the synthesis of benzoylpyridines via a photochemical reductive arylation followed by oxidation, the initial photochemical step is crucial. nih.gov The efficiency of this step can be influenced by factors like light wavelength and intensity, solvent, and substrate concentration. acs.org In another context, for nucleophilic aromatic substitution (SNAr) reactions, such as the halogenation of pyridines using phosphine (B1218219) reagents, computational studies have suggested that the elimination of the phosphine leaving group, rather than the initial nucleophilic attack, is the rate-determining step. nih.govresearchgate.net For Grignard reactions, the formation of the Grignard reagent itself can be the slow step, often requiring activation of the magnesium surface. mnstate.edu

Influence of Substituents on Reaction Rates and Selectivity

Substituents on both the pyridine and benzoyl rings significantly impact the reactivity of the molecule through a combination of electronic and steric effects. These effects can alter reaction rates and control the regioselectivity of a given transformation. google.comlibretexts.org

Hammett Plots: The Hammett equation provides a quantitative way to correlate the influence of meta- and para-substituents on the rates and equilibria of reactions of benzene (B151609) derivatives. pharmacy180.comwikipedia.orglibretexts.org A plot of the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted compounds against the appropriate Hammett substituent constant (σ) yields a straight line. The slope of this line is the reaction constant (ρ, rho). psgcas.ac.in

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state.

A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting a buildup of positive charge.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. psgcas.ac.in

While a specific Hammett study for this compound is not available, data from analogous systems, such as the hydrolysis of substituted ethyl benzoates, can provide insight. libretexts.org

| Reaction | Substituent Effect on Benzoyl Ring (e.g., replacing butyl with -NO₂) | Predicted Rate Change | Reason | Reference |

|---|---|---|---|---|

| Nucleophilic attack on carbonyl carbon | Electron-withdrawing group (-NO₂) | Increase | Increases the electrophilicity of the carbonyl carbon. | libretexts.orglumenlearning.com |

| Nucleophilic attack on carbonyl carbon | Electron-donating group (-OCH₃) | Decrease | Decreases the electrophilicity of the carbonyl carbon. | libretexts.orglumenlearning.com |

Computational and Theoretical Studies on 2 4 Butylbenzoyl 4 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and stability of molecules. These methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing 2-(4-Butylbenzoyl)-4-methylpyridine.

Density Functional Theory (DFT) has been employed to investigate the electronic structure and energetics of this compound. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Key energetic properties such as the total energy, ionization potential, and electron affinity are then determined. The distribution of electron density can also be mapped, highlighting regions of the molecule that are electron-rich or electron-deficient. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its UV-Vis absorption properties. For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the benzoyl and pyridine (B92270) rings, while the LUMO is distributed over the π-conjugated system.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butyl group and the rotational freedom around the bond connecting the benzoyl and pyridine moieties mean that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. By calculating the potential energy surface, researchers can map the energy landscape of the molecule as a function of specific dihedral angles. This analysis reveals the energy barriers between different conformers and provides insights into the molecule's flexibility and the populations of different conformations at a given temperature. The global minimum on the potential energy surface corresponds to the most stable conformation of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, DFT calculations can provide reliable predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be determined. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific electronic transitions.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can elucidate the detailed mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, researchers can identify key intermediates and, crucially, the transition state structures. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Characterizing the geometry and energy of the transition state is essential for understanding the kinetics and feasibility of a reaction. For instance, the synthesis of this compound can be modeled to understand the step-by-step process and to optimize reaction conditions.

Intermolecular Interactions and Non-Covalent Bonding Analysis (e.g., Hydrogen Bonding)

The way in which molecules of this compound interact with each other and with other molecules is governed by non-covalent interactions. These include van der Waals forces, π-π stacking interactions between the aromatic rings, and potential hydrogen bonds. Although this compound does not have strong hydrogen bond donors, the nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. Computational analysis can quantify the strength and nature of these interactions, providing a detailed picture of the intermolecular forces that dictate the macroscopic properties of the compound, such as its crystal packing and solubility.

Applications in Advanced Organic Synthesis and Catalysis

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom of the pyridine (B92270) ring in 2-(4-Butylbenzoyl)-4-methylpyridine possesses a lone pair of electrons, making it a potential coordinating agent for transition metals. The utility of pyridine-based ligands in catalysis is well-documented. While direct studies on this specific molecule are not prevalent, the behavior of analogous 2-acylpyridine and bipyridine ligands provides a strong indication of its potential.

In homogeneous catalysis, the compound could serve as a mono- or bidentate ligand, depending on the metal center and reaction conditions. The nitrogen atom can coordinate to a metal, and under certain circumstances, the carbonyl oxygen of the benzoyl group could also participate in chelation, forming a stable five-membered ring with the metal. This chelation can influence the electronic properties and steric environment of the catalytic center, thereby affecting the activity and selectivity of the catalyst. The bulky 4-butylphenyl group would create a specific steric pocket around the metal center, which could be exploited in reactions where substrate size and shape are critical for selectivity.

For heterogeneous catalysis, this compound could be immobilized on a solid support. The pyridine moiety provides a convenient anchor point for grafting onto materials like silica, alumina (B75360), or polymers. Such supported catalysts offer the advantages of easy separation and recycling, which are crucial for industrial applications. The presence of the butyl group might also enhance its solubility in certain organic phases, potentially making it useful in phase-transfer catalysis.

Application as a Sterically Hindered or Tunable Base in Specific Organic Transformations

The pyridine nitrogen in this compound is basic, but its accessibility is significantly impeded by the adjacent bulky benzoyl group. This steric hindrance is a valuable attribute for a non-nucleophilic base. In many organic reactions, a base is required to deprotonate a substrate without engaging in unwanted nucleophilic side reactions. The steric bulk around the nitrogen atom of this compound would likely prevent it from acting as a nucleophile, making it a candidate for applications where a selective proton scavenger is needed.

The electronic properties of the pyridine ring, and thus its basicity, can be subtly "tuned." The electron-withdrawing nature of the benzoyl group reduces the basicity of the pyridine nitrogen compared to simple alkylpyridines like 4-methylpyridine (B42270) (γ-picoline). wikipedia.org This modulation of basicity, combined with its steric properties, could make it a useful tool in delicate transformations where precise control over reactivity is paramount.

Utilization as a Building Block in the Synthesis of Complex Heterocyclic Systems

Compounds containing the benzoylpyridine framework are valuable intermediates in the synthesis of more complex heterocyclic structures. nih.govgoogle.com The carbonyl group of this compound is a reactive handle that can participate in a variety of chemical transformations. For instance, it can undergo condensation reactions with hydrazines or other binucleophiles to construct fused heterocyclic rings, such as pyridopyrimidines or pyridotriazines. nih.gov

The presence of the methyl group at the 4-position also offers a site for further functionalization. This methyl group can be activated for condensation reactions or be oxidized to a carboxylic acid, providing another point for elaboration of the molecular structure. The combination of the reactive carbonyl group and the activatable methyl group makes this compound a versatile precursor for the construction of diverse and complex molecular architectures, which are often sought after in medicinal chemistry and materials science. southwales.ac.uk

Development of Chiral Variants for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a field of immense importance, particularly in the pharmaceutical industry. The development of chiral ligands is central to this endeavor. hawaii.edunih.govresearchgate.netyoutube.com While this compound itself is achiral, it serves as an excellent scaffold for the introduction of chirality.

Chirality could be introduced in several ways:

Modification of the Benzoyl Group: A chiral center could be incorporated into the butyl group, for example, by using a chiral starting material for its synthesis.

Derivatization of the Pyridine Ring: A chiral substituent could be introduced at one of the other positions on the pyridine ring.

Atropisomerism: If sufficient steric bulk is introduced near the bond connecting the pyridine and benzoyl groups, rotation around this bond could be restricted, leading to stable atropisomers which are chiral.

A chiral derivative of this compound could act as a ligand in a metal-catalyzed asymmetric reaction. The specific stereochemical information embedded in the ligand would be transferred to the product of the reaction, favoring the formation of one enantiomer over the other. The design of such chiral ligands with tunable steric and electronic properties is a key strategy in the development of new and efficient asymmetric transformations. nih.gov

Precursor for the Synthesis of Novel Reagents or Intermediates

Beyond its direct applications, this compound can serve as a precursor for the synthesis of other valuable reagents and intermediates. google.comgoogle.com For example, reduction of the ketone functionality would yield the corresponding alcohol, phenyl(4-methylpyridin-2-yl)methanol. This alcohol could be a precursor to other compounds or be used as a chiral resolving agent if prepared in an enantiomerically pure form.

Furthermore, the entire benzoylpyridine core can be a key fragment in the synthesis of larger, more complex molecules with potential biological activity. google.com The synthesis of various substituted benzoylpyridines has been a route to access intermediates for pharmaceuticals. google.com The specific substitution pattern of this compound could lead to novel derivatives with unique properties.

Exploration in Advanced Materials Science and Functional Materials

Integration into Conjugated Systems for Optoelectronic Applications

The integration of novel organic molecules into conjugated systems is a cornerstone of modern optoelectronics, with applications ranging from organic light-emitting diodes (OLEDs) to perovskite solar cells. rsc.org Pyridine (B92270) derivatives, in particular, have been identified as valuable components in these systems due to their distinct electronic properties. rsc.org The electron-deficient nature of the pyridine ring makes it an effective electron-transporting or accepting moiety. rsc.org

While direct studies on the integration of 2-(4-Butylbenzoyl)-4-methylpyridine into conjugated systems are not yet widely reported, the broader class of benzoylpyridine-carbazole based materials has shown significant promise. For instance, certain benzoylpyridine-carbazole derivatives exhibit thermally activated delayed fluorescence (TADF), a critical mechanism for achieving high efficiency in OLEDs. researchgate.net In these systems, the benzoylpyridine core acts as the acceptor unit. researchgate.net The substitution pattern on the benzoyl ring can significantly influence the material's photophysical properties. researchgate.net It is conceivable that the 4-butylbenzoyl group in this compound could be strategically employed to tune the electronic and morphological properties of such materials.

The frontier energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical parameters for the design of optoelectronic materials. In donor-acceptor type molecules, the HOMO is typically localized on the donor moiety, while the LUMO resides on the acceptor. In benzoylpyridine-carbazole systems, the LUMO is predominantly localized on the benzoylpyridine core. researchgate.net The butyl group in this compound, through its electron-donating inductive effect and its influence on molecular packing, could potentially modulate these energy levels.

Table 1: Potential Optoelectronic Properties of Benzoylpyridine Derivatives

| Property | Significance in Optoelectronics | Potential Influence of this compound |

| Electron Affinity | Facilitates electron injection and transport in n-type materials for OLEDs and organic solar cells. | The benzoylpyridine core is inherently electron-deficient, suggesting good electron affinity. |

| Ionization Potential | Determines the energy required to remove an electron; important for charge transfer and stability. | The butyl group may slightly lower the ionization potential compared to unsubstituted analogs. |

| Tuning of Energy Levels | Allows for the optimization of energy level alignment with other materials in a device for efficient charge transfer. | The butyl group provides a site for further functionalization to fine-tune HOMO/LUMO levels. |

| Solubility and Film Morphology | Crucial for solution-based processing of large-area devices and for achieving optimal device performance. | The butyl group is expected to enhance solubility in organic solvents and influence thin-film morphology. |

| Thermally Activated Delayed Fluorescence (TADF) | Enables harvesting of triplet excitons to achieve high internal quantum efficiencies in OLEDs. | By analogy with other benzoylpyridine derivatives, this scaffold could be a component of TADF emitters. researchgate.net |

Design of Fluorescent Probes and Dyes Incorporating the Scaffold

Fluorescent probes are indispensable tools in chemical biology and environmental science for the detection and imaging of specific analytes. The design of such probes often relies on a modular approach, incorporating a fluorophore, a recognition site for the analyte, and a linker. The benzoylpyridine scaffold, with its inherent photophysical properties and sites for chemical modification, presents an interesting platform for the development of new fluorescent probes and dyes.

While specific fluorescent probes based on this compound have not been detailed in the literature, the general principles of probe design suggest several possibilities. The benzoylpyridine core itself could serve as a fluorophore, or it could be appended to other fluorescent platforms like BODIPY, coumarin, or cyanine (B1664457) dyes to modulate their properties. nih.govrsc.org The interaction of an analyte with the pyridine nitrogen or the benzoyl carbonyl group could lead to a change in the fluorescence output, enabling detection. nih.gov

For instance, the nitrogen atom of the pyridine ring can act as a binding site for metal ions or as a proton acceptor, which could alter the intramolecular charge transfer (ICT) characteristics of the molecule and thus its fluorescence. nih.gov Similarly, the carbonyl group of the benzoyl moiety could be involved in hydrogen bonding or other interactions that perturb the electronic structure and lead to a fluorescent response. The development of ratiometric fluorescent probes, which exhibit a shift in the emission wavelength upon analyte binding, is a particularly attractive strategy as it allows for more quantitative measurements. nih.gov

Table 2: Potential Design Strategies for Fluorescent Probes Based on the Benzoylpyridine Scaffold

| Probe Component | Potential Role of this compound | Sensing Mechanism | Target Analyte (Example) |

| Fluorophore | The benzoylpyridine core itself or as a modulator of another fluorophore. | Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT). | Metal ions, pH, small molecules. |

| Recognition Site | The pyridine nitrogen or the benzoyl carbonyl group. | Coordination, hydrogen bonding, chemical reaction. | Protons (pH), metal cations, hydrazine. rsc.org |

| Signaling Unit | Modulation of the fluorescence intensity or wavelength. | Turn-on, turn-off, or ratiometric response. | Various environmental and biological species. |

Polymerization Studies and Incorporation into Polymer-Bound Reagents/Catalysts

The immobilization of catalysts and reagents on polymeric supports is a key strategy in green chemistry, facilitating catalyst recovery and reuse. Pyridine-containing polymers are well-established in this area, serving as ligands for metal catalysts or as basic catalysts themselves. acs.org

There are no direct reports on the polymerization of this compound. However, the molecule could be functionalized to introduce a polymerizable group, such as a vinyl or acryloyl moiety, on either the pyridine or the benzoyl ring. Subsequent polymerization would lead to a functional polymer with pendant benzoylpyridine units. Such polymers could find applications as macromolecular ligands for transition metal catalysts, potentially influencing the catalyst's activity, selectivity, and stability. rsc.org

Alternatively, the intact this compound could be physically incorporated into a polymer matrix or covalently attached to a pre-formed polymer. For example, a polymer with reactive side chains could be modified with the benzoylpyridine unit. These polymer-bound reagents could be employed in various organic transformations where a solid-supported base or ligand is required. acs.org The butyl group would likely enhance the compatibility of the molecule with common polymer backbones.

Molecular Recognition and Supramolecular Assembly Studies

Supramolecular chemistry, the chemistry beyond the molecule, relies on non-covalent interactions to build complex and functional architectures. The benzoylpyridine scaffold is well-suited for participating in such interactions. The aromatic rings can engage in π-π stacking, while the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions. mdpi.com

The butyl group can also play a significant role in directing the self-assembly process. Its flexibility and hydrophobicity can influence the packing of the molecules in the solid state and their aggregation behavior in solution. This could lead to the formation of liquid crystalline phases or other ordered structures. The exploration of chiral versions of this scaffold could also open up avenues in stereoselective recognition and catalysis. chimia.ch

Development of Sensors and Responsive Materials

The development of materials that respond to external stimuli, such as changes in pH, temperature, or the presence of a specific chemical species, is a vibrant area of materials science. Pyridine-containing polymers and small molecules have been shown to exhibit such responsive behavior. hanyang.ac.kr

The this compound scaffold could be incorporated into sensors and responsive materials through several mechanisms. As discussed in the context of fluorescent probes, the interaction of analytes with the pyridine nitrogen could trigger a detectable optical or electronic response. Pyridine-based small molecules have been successfully employed as optical sensors for fuel adulteration, demonstrating the sensitivity of their photophysical properties to the chemical environment. mdpi.com

Furthermore, polymers containing pyridine units can exhibit pH-responsive behavior due to the protonation and deprotonation of the nitrogen atom. This can lead to changes in polymer conformation, solubility, or hydrogel swelling. By incorporating this compound into a polymer backbone, it may be possible to create novel pH-responsive materials. The benzoyl group could further modulate these properties or introduce additional responsiveness to other stimuli. For instance, the polarity of the benzoyl group could make the material sensitive to solvent polarity. hanyang.ac.kr The development of such "smart" materials holds promise for applications in drug delivery, diagnostics, and soft robotics.

Based on a comprehensive search of available resources, it has been determined that there is insufficient publicly available scientific literature to adequately address the specific sections and subsections outlined in your request for "this compound." The detailed research findings, data tables, and in-depth discussions on its in vitro enzyme inhibition, receptor binding affinity, antimicrobial activity, and its use as a chemical probe are not readily accessible.